5-Ethoxypyrimidin-2-amine: A Technical Guide to Its Physical Properties
5-Ethoxypyrimidin-2-amine: A Technical Guide to Its Physical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 5-Ethoxypyrimidin-2-amine (CAS No: 39268-74-1), an organic compound of interest in pharmaceutical research and chemical synthesis. This document details its quantitative physical data, outlines typical experimental methodologies for characterization, and presents a generalized synthetic workflow.
Core Physical and Chemical Properties
5-Ethoxypyrimidin-2-amine is an organic compound featuring a pyrimidine ring, which is a six-membered aromatic ring containing two nitrogen atoms. The presence of an ethoxy group at the 5-position and an amino group at the 2-position dictates its chemical reactivity and physical characteristics. It typically appears as a white to light yellow or off-white crystalline powder.
Data Presentation
The quantitative physical properties of 5-Ethoxypyrimidin-2-amine are summarized in the table below. It is important to note that slight variations in reported values, such as molecular weight, can arise from different sources and calculations based on isotopic composition.
| Property | Value | Source(s) |
| CAS Number | 39268-74-1 | [1] |
| Molecular Formula | C₆H₉N₃O | [1] |
| Molecular Weight | 139.16 g/mol (also reported as 139.1552 g/mol ) | [1][2] |
| Melting Point | 164-169 °C | [1] |
| Appearance | White to light yellow crystalline powder | [1] |
| Solubility | Low solubility in water; soluble in organic solvents such as alcohols and ketones. | [1] |
| Storage Condition | Room temperature, under inert atmosphere, kept in a dark place. | [1] |
Experimental Protocols
Detailed experimental protocols for the determination of the physical properties of 5-Ethoxypyrimidin-2-amine are not extensively published. However, standard analytical techniques are employed for the characterization of pyrimidine derivatives. The following outlines the general methodologies that would be used.
Melting Point Determination
The melting point of a compound is a crucial indicator of its purity. A sharp melting range typically signifies a pure substance.
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Sample Preparation : A small, dry sample of the crystalline powder is finely crushed and packed into a capillary tube to a height of 2-3 mm.[3]
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Apparatus : A calibrated melting point apparatus is used.
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Measurement : The capillary tube is placed in the apparatus and heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.[3]
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Data Recording : The temperature at which the first drop of liquid appears is recorded as the start of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the range.[3] For 5-Ethoxypyrimidin-2-amine, this range is reported as 164-169 °C.[1]
Spectroscopic Characterization
Spectroscopic methods are essential for confirming the chemical structure and identity of the synthesized compound.
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Nuclear Magnetic Resonance (NMR) Spectroscopy :
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Sample Preparation : A small amount of the compound (typically 5-10 mg) is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
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Analysis : ¹H NMR and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz).[1][2]
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Interpretation : The chemical shifts (δ), splitting patterns, and integration of the peaks in the ¹H NMR spectrum confirm the number and connectivity of protons. The ¹³C NMR spectrum indicates the number of unique carbon environments. For aminopyrimidines, characteristic signals for the amino protons and the protons on the pyrimidine ring are expected.[4]
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Fourier-Transform Infrared (FT-IR) Spectroscopy :
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Sample Preparation : The solid sample is typically mixed with potassium bromide (KBr) and pressed into a thin disk, or analyzed directly using an attenuated total reflectance (ATR) accessory.[1][2]
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Analysis : The FT-IR spectrum is recorded over a standard range (e.g., 4000-400 cm⁻¹).
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Interpretation : The presence of characteristic absorption bands confirms the functional groups. For 5-Ethoxypyrimidin-2-amine, key peaks would include N-H stretching vibrations for the amine group, C-H stretches for the ethoxy and aromatic groups, C=N and C=C stretching within the pyrimidine ring, and C-O stretching for the ether linkage.[1]
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Synthetic Pathway Overview
5-Ethoxypyrimidin-2-amine serves as an important intermediate in the synthesis of more complex molecules, particularly in the development of biologically active compounds for pharmaceuticals.[1][2] The diagram below illustrates a generalized workflow for the synthesis of a 2-amino-5-alkoxypyrimidine derivative. The synthesis of related pyrimidines often involves the condensation of a substituted malonate with guanidine.[5]
